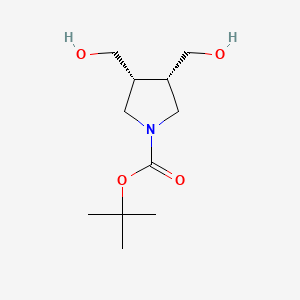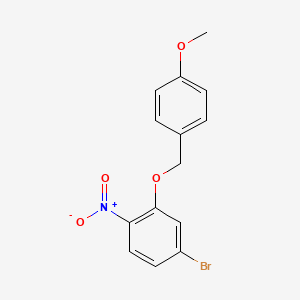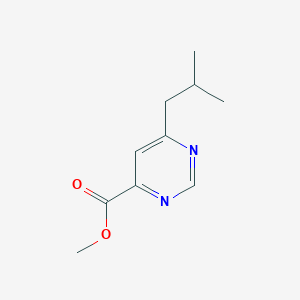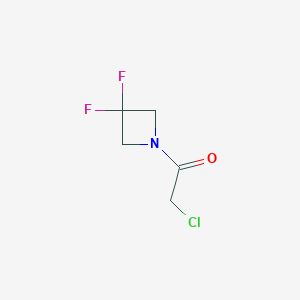
Tert-butyl cis-3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate
Descripción general
Descripción
“Tert-butyl cis-3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular formula of CHNO, an average mass of 201.263 Da, and a monoisotopic mass of 201.136490 Da .
Molecular Structure Analysis
The molecular structure of “this compound” is defined by its molecular formula CHNO . It has one defined stereocentre .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular formula of CHNO, an average mass of 201.263 Da, and a monoisotopic mass of 201.136490 Da .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
One application involves the synthesis and structural analysis of related compounds, which serve as key intermediates in the development of pharmaceuticals and complex organic molecules. For instance, the synthesis of pyrrolidin-2-one derivatives, such as the title compound, demonstrates the importance of such intermediates in constructing molecules with defined stereochemistry crucial for biological activity (Weber et al., 1995). This study highlights the compound's role in generating all-cis trisubstituted pyrrolidinones, valuable for their medicinal properties.
Asymmetric Synthesis
The compound also finds application in the field of asymmetric synthesis, enabling the creation of chiral molecules with high stereochemical control. For example, the development of efficient synthetic routes to produce N-tert-butyl disubstituted pyrrolidines showcases the compound's utility in generating key chiral building blocks for pharmaceutical synthesis (Chung et al., 2005). Such methodologies are fundamental for producing compounds with specific optical activities required for drug development.
Catalysis and Material Science
Additionally, research on the synthesis of coordination polymers and complexes using related pyrrolidine derivatives emphasizes the compound's relevance in catalysis and material science. These studies demonstrate the potential of tert-butyl pyrrolidine-based ligands in developing novel catalytic systems and materials with unique properties for industrial applications (Kopec et al., 2012). The exploration of metal-organic frameworks and catalysts derived from pyrrolidine ligands could lead to advancements in chemical synthesis, environmental remediation, and energy storage solutions.
Bioactive Compound Synthesis
Research into the synthesis of bioactive compounds, such as inhibitors for enzymes or receptors, frequently utilizes tert-butyl pyrrolidine derivatives as key intermediates. These studies provide insights into the design and synthesis of potential therapeutic agents, highlighting the compound's critical role in medicinal chemistry (Wang et al., 2001). The ability to manipulate the pyrrolidine core structure enables the development of molecules with targeted biological activities, offering new avenues for drug discovery and development.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl (3R,4S)-3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)12-4-8(6-13)9(5-12)7-14/h8-9,13-14H,4-7H2,1-3H3/t8-,9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEFYZXCUGNIOCW-DTORHVGOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@@H](C1)CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![hexahydrofuro[3,4-c]pyridin-5(3H)-amine](/img/structure/B1472708.png)
![N-[5-Nitro-2-(trifluoromethoxy)phenyl]-2-(morpholin-4-yl)acetamide](/img/structure/B1472709.png)
![4-Sulfothiacalix[4]arene Sodium Salt](/img/structure/B1472711.png)


![2-oxo-2,5,6,7,8,9-hexahydro-1H-5,8-epiminocyclohepta[b]pyridine-3-carboxamide hydrochloride](/img/structure/B1472716.png)



![8-(Thiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1472721.png)

